N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide
Description
N-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide is a synthetic acetamide derivative featuring a tetrazole ring substituted with a 4-ethoxyphenyl group and a naphthalen-1-yl moiety. The tetrazole core, a five-membered ring with four nitrogen atoms, enhances metabolic stability and hydrogen-bonding capacity, making it a pharmacologically relevant scaffold. The ethoxyphenyl substituent contributes to lipophilicity, while the naphthyl group may improve aromatic stacking interactions in biological targets.
Properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-2-29-19-12-10-18(11-13-19)27-21(24-25-26-27)15-23-22(28)14-17-8-5-7-16-6-3-4-9-20(16)17/h3-13H,2,14-15H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGLHQWJWDLKTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction.
Formation of the Naphthylacetamide Moiety: This step involves the acylation of naphthalene with an appropriate acyl chloride, followed by amidation to introduce the acetamide group.
Final Coupling: The final step involves coupling the tetrazole intermediate with the naphthylacetamide intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Chemical Reactions Analysis
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group, where the ethoxy group can be replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biological research to study its effects on various cellular processes and its potential as a biochemical probe.
Industrial Applications: It is explored for its potential use in industrial processes, such as catalysis or as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.
Pathways Involved: It may modulate signaling pathways related to inflammation, such as the NF-κB pathway, by inhibiting key enzymes or receptors.
Biochemical Interactions: The compound may form hydrogen bonds or hydrophobic interactions with its molecular targets, stabilizing its binding and exerting its biological effects.
Comparison with Similar Compounds
Structural Analogs with Tetrazole Cores
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Linker Variations : The target compound uses a methylene (-CH₂-) linker between the tetrazole and acetamide, whereas analogs like employ a sulfanyl (-S-) bridge. Sulfanyl linkers reduce molecular symmetry and may enhance binding flexibility but decrease metabolic stability compared to methylene .
- Substituent Effects : The 4-ethoxyphenyl group in the target compound increases lipophilicity relative to phenyl or naphthylmethyl substituents (e.g., ). This may improve membrane permeability but reduce aqueous solubility .
- Spectral Trends : Tetrazole protons in related compounds (e.g., 1H NMR δ 8.3–8.5 ppm) are deshielded due to the electron-withdrawing tetrazole ring, consistent with the target compound’s expected spectral profile .
Heterocyclic Variants: Triazole and Oxazole Analogs
Table 2: Comparison with Non-Tetrazole Heterocycles
Key Observations :
- Triazoles : The 1,2,3-triazole in offers reduced nitrogen content compared to tetrazoles, leading to lower metabolic stability but improved solubility. IR spectra confirm carbonyl stretches (~1670 cm⁻¹), similar to acetamide derivatives .
Pharmacologically Relevant Tetrazole Derivatives
These drugs feature biphenyltetrazole motifs, contrasting with the target compound’s naphthyl group. The naphthyl moiety may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in kinase inhibitors .
Biological Activity
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C19H20N6O, and it features a tetrazole ring which is known for its diverse biological activities. The synthesis typically involves the reaction of 4-ethoxyphenyl and naphthalene derivatives in the presence of appropriate reagents under controlled conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. The tetrazole moiety enhances its binding affinity, potentially influencing processes such as:
- Signal Transduction : Modulating pathways that regulate cellular responses.
- Gene Expression : Affecting transcription factors that control gene activity.
- Metabolic Regulation : Interfering with metabolic enzymes that govern cellular metabolism.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines, including:
The compound exhibits a dose-dependent cytotoxic effect, suggesting its potential as a therapeutic agent in oncology.
Antimicrobial Activity
This compound has also shown promising antimicrobial properties. Studies indicate that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
These findings suggest that the compound could be explored further for its potential use in treating infections.
Case Studies and Research Findings
Research has been conducted to evaluate the structure–activity relationship (SAR) of tetrazole derivatives, including this compound. A notable study established a correlation between the physicochemical properties of similar compounds and their biological activities, leading to the identification of more potent derivatives with improved efficacy.
Example Case Study
In one study, a series of related compounds were synthesized and tested for their antiallergic activity using the passive cutaneous anaphylaxis (PCA) model in rats. The results indicated that modifications to the tetrazole structure significantly impacted biological activity, with some derivatives exhibiting enhanced potency compared to established drugs like disodium cromoglycate .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide?
- Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition between azide precursors and alkynes, catalyzed by copper acetate (Cu(OAc)₂) in a tert-butanol/water solvent system. Key steps include:
- Reaction monitoring via TLC (hexane:ethyl acetate = 8:2) .
- Purification by recrystallization (ethanol) and characterization via IR, / NMR, and HRMS to confirm structural integrity .
- Alternative Route : Nucleophilic substitution on tetrazole intermediates using naphthalene-derived acetamide precursors, as seen in analogous tetrazole-acetamide syntheses .
Q. How can researchers verify the structural identity of this compound?
- Methodological Answer : Use a combination of:
- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1670–1680 cm, NH stretch at ~3260–3300 cm) .
- NMR spectroscopy :
- NMR signals for naphthalene protons (δ 7.2–8.4 ppm) and tetrazole methylene groups (δ 5.3–5.5 ppm) .
- NMR peaks for carbonyl carbons (δ ~165 ppm) and aromatic carbons (δ 120–153 ppm) .
- HRMS for exact mass confirmation (e.g., [M+H] calculated vs. observed) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer :
- Store in airtight containers under inert gas (N or Ar) to prevent oxidation.
- Avoid exposure to moisture (hygroscopic degradation) and light (photochemical instability).
- Long-term storage at –20°C in desiccated conditions is advised for analogs with similar functional groups .
Advanced Research Questions
Q. How can reaction yields be optimized for the 1,3-dipolar cycloaddition step in synthesis?
- Methodological Answer :
- Catalyst Screening : Test alternatives to Cu(OAc), such as CuI or Ru-based catalysts, to improve regioselectivity .
- Solvent Optimization : Evaluate mixed solvents (e.g., DMF:HO) to enhance solubility of aromatic intermediates .
- Reaction Time/Temperature : Use microwave-assisted synthesis to reduce reaction time (e.g., from 8 hours to <1 hour) while maintaining yield .
Q. How should researchers address discrepancies in spectral data for structurally similar analogs?
- Case Study : IR spectra of nitro-substituted derivatives (e.g., 6b vs. 6c) show shifts in C=O stretches (1682 vs. 1676 cm) due to electron-withdrawing effects of substituents .
- Resolution Strategy :
- Perform DFT calculations to correlate experimental IR/NMR data with electronic environments .
- Validate via X-ray crystallography (if crystals are obtainable) to resolve ambiguities in substituent positioning .
Q. What in vitro assays are suitable for evaluating biological activity (e.g., antiproliferative effects)?
- Methodological Answer :
- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
- Dose-Response Analysis : Use IC calculations to compare potency with control compounds (e.g., doxorubicin) .
- Mechanistic Studies : Pair with apoptosis assays (Annexin V/PI staining) or ROS detection kits to probe mode of action .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Strategy :
- Synthesize derivatives with modified substituents (e.g., replacing ethoxyphenyl with fluorophenyl or altering the naphthalene moiety) .
- Compare bioactivity data (e.g., antiproliferative IC) to identify critical pharmacophores.
- Use molecular docking to predict interactions with target proteins (e.g., tubulin or kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
